molecular formula C19H12Cl2N2O5 B14265243 2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one CAS No. 135395-93-6

2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one

Cat. No.: B14265243
CAS No.: 135395-93-6
M. Wt: 419.2 g/mol
InChI Key: FTDQKSWMOLLFLY-UHFFFAOYSA-N
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Description

2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two 4-chloro-3-nitrophenyl groups attached to a cyclopentanone ring through methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and cyclopentanone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of cyclopentanone derivatives with amino groups.

    Substitution: Formation of substituted cyclopentanone derivatives.

Scientific Research Applications

2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s nitro and chloro groups play a crucial role in its reactivity and biological activity. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chloro groups can participate in substitution reactions, further modifying the compound’s activity and interactions .

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(4-nitrophenyl)methylidene]cyclopentan-1-one: Similar structure but lacks the chloro substituents.

    2,5-Bis(4-chlorophenyl)methylidene]cyclopentan-1-one: Similar structure but lacks the nitro substituents.

Uniqueness

2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry .

Properties

CAS No.

135395-93-6

Molecular Formula

C19H12Cl2N2O5

Molecular Weight

419.2 g/mol

IUPAC Name

2,5-bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C19H12Cl2N2O5/c20-15-5-1-11(9-17(15)22(25)26)7-13-3-4-14(19(13)24)8-12-2-6-16(21)18(10-12)23(27)28/h1-2,5-10H,3-4H2

InChI Key

FTDQKSWMOLLFLY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)C1=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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